Ethyl [3,5-Bis(trifluoromethyl)phenyl](oxo)acetate

Medicinal Chemistry Drug Design Lipophilicity

Procure Ethyl [3,5-Bis(trifluoromethyl)phenyl](oxo)acetate (CAS 402568-10-9) for applications demanding high lipophilicity (LogP 3.47) and strong electron-withdrawing character. The 3,5-bis(trifluoromethyl)phenyl group confers superior metabolic stability and membrane permeability versus non-fluorinated analogs, making it essential for medicinal chemistry and specialized catalyst design. Min. 95% purity ensures reproducible results in multi-step syntheses.

Molecular Formula C12H8F6O3
Molecular Weight 314.18 g/mol
CAS No. 402568-10-9
Cat. No. B1304737
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl [3,5-Bis(trifluoromethyl)phenyl](oxo)acetate
CAS402568-10-9
Molecular FormulaC12H8F6O3
Molecular Weight314.18 g/mol
Structural Identifiers
SMILESCCOC(=O)C(=O)C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F
InChIInChI=1S/C12H8F6O3/c1-2-21-10(20)9(19)6-3-7(11(13,14)15)5-8(4-6)12(16,17)18/h3-5H,2H2,1H3
InChIKeyZOKKCCACHYBHRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl [3,5-Bis(trifluoromethyl)phenyl](oxo)acetate (CAS 402568-10-9): A Highly Fluorinated α-Ketoester Building Block for Advanced Synthesis


Ethyl [3,5-bis(trifluoromethyl)phenyl](oxo)acetate (CAS 402568-10-9) is a fluorinated aromatic α-ketoester belonging to the phenylglyoxylate class. Its structure features an ethyl oxoacetate moiety linked to a 3,5-bis(trifluoromethyl)phenyl ring . With a molecular weight of 314.18 g/mol and six fluorine atoms, it possesses markedly distinct physicochemical properties compared to non-fluorinated or mono-fluorinated analogs [1].

Why In-Class Phenylglyoxylates Cannot Simply Replace Ethyl [3,5-Bis(trifluoromethyl)phenyl](oxo)acetate


The 3,5-bis(trifluoromethyl)phenyl group in this α-ketoester confers a unique combination of high lipophilicity (calculated LogP 3.47) and strong electron-withdrawing character that is absent in non-fluorinated phenylglyoxylates (LogP ~1.4–2.2) or mono-CF₃ analogs [1]. These physicochemical differences critically influence reaction kinetics, downstream product properties (e.g., metabolic stability, membrane permeability), and even catalyst performance in polymerization applications [2]. Direct substitution with a cheaper or more readily available phenylglyoxylate would fundamentally alter the lipophilicity and electronic profile of the target molecule, likely leading to different synthetic outcomes or biological activity.

Quantitative Differentiation: How Ethyl [3,5-Bis(trifluoromethyl)phenyl](oxo)acetate Compares to Its Closest Analogs


Lipophilicity: A 140% Higher LogP Compared to Non-Fluorinated Phenylglyoxylate

The target compound exhibits a calculated LogP of 3.47, which is 2.04 units (or ~140%) higher than the non-fluorinated ethyl phenylglyoxylate (LogP 1.43) [1]. This substantial increase is directly attributable to the presence of two trifluoromethyl groups at the 3- and 5-positions, a modification well-known to enhance lipophilicity, metabolic stability, and membrane permeability .

Medicinal Chemistry Drug Design Lipophilicity

Physical Properties: A 24% Higher Density and Nearly Doubled Atmospheric Boiling Point

The bis(trifluoromethyl) substitution results in a density of 1.399 g/cm³, which is 24.6% greater than that of ethyl phenylglyoxylate (1.122 g/cm³) [1]. Furthermore, its extrapolated boiling point at 760 mmHg is 276.3°C, compared to 138-139°C at 18 mmHg for the non-fluorinated analog . Under reduced pressure (0.5 mmHg), the boiling point is 78-80°C .

Process Chemistry Physical Properties Manufacturing

Purity Specifications: AKSci's 95% Minimum Purity Ensures Reproducible Synthetic Outcomes

AKSci supplies this compound with a minimum purity specification of 95% . In contrast, some vendors offer the compound only at technical grade (e.g., 'tech' designation) with no quantified purity assurance . This 95% minimum purity specification reduces the risk of introducing unknown impurities that could compromise sensitive catalytic cycles or multi-step syntheses.

Quality Control Procurement Synthetic Reliability

Catalytic Potential: 3,5-Bis(trifluoromethyl)phenyl Group as a Privileged Scaffold for Lewis Acid Catalysts

The 3,5-bis(trifluoromethyl)phenyl motif is a key component in the design of highly active Lewis acid polymerization catalysts. For example, a patent describes boron-based catalysts bearing a 3,5-bis(trifluoromethyl)-substituted phenyl group for the polymerization of alkylene oxides to polyether polyols [1]. While the specific use of the α-ketoester as a precursor for such catalysts is a class-level inference, the structural similarity suggests its potential utility in generating novel catalyst architectures.

Catalysis Polymer Chemistry Lewis Acids

Where Ethyl [3,5-Bis(trifluoromethyl)phenyl](oxo)acetate Delivers Differentiated Value


Medicinal Chemistry: Building Block for Fluorinated Drug Candidates with Enhanced Metabolic Stability

The high lipophilicity (LogP 3.47) conferred by the 3,5-bis(trifluoromethyl)phenyl group makes this α-ketoester an ideal starting material for synthesizing drug-like molecules requiring improved membrane permeability and resistance to oxidative metabolism [1]. It can be readily transformed into amides, hydrazones, and heterocycles while retaining the beneficial CF₃ groups.

Polymer and Materials Science: Precursor to High-Performance Lewis Acid Catalysts

The 3,5-bis(trifluoromethyl)phenyl group is a proven component in Lewis acid catalysts for polyether polyol production [2]. This α-ketoester can serve as a versatile entry point for creating novel catalyst architectures with tunable Lewis acidity and stability for specialized polymerization processes.

Process Development: High-Density Intermediate for Streamlined Workflows

With a density of 1.399 g/cm³ and a high boiling point of 276.3°C at atmospheric pressure, this compound offers distinct advantages in process-scale syntheses [3]. Its high density facilitates phase separations and its boiling point allows for higher temperature reactions without loss of material, potentially simplifying downstream purification compared to lighter phenylglyoxylate analogs.

Quality-Critical Synthesis: Where Guaranteed 95% Purity Reduces Rework

When procuring from vendors like AKSci, the minimum 95% purity specification ensures a consistent starting material for sensitive transformations . This is particularly critical in multi-step syntheses where impurities can poison catalysts or lead to off-target products, thereby reducing overall yield and increasing costs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl [3,5-Bis(trifluoromethyl)phenyl](oxo)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.